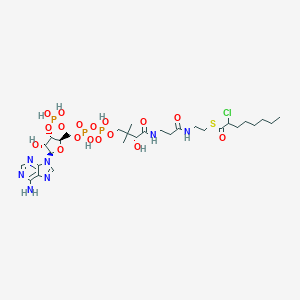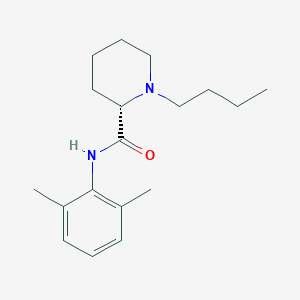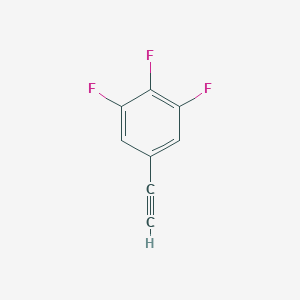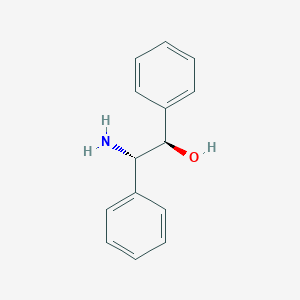
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Übersicht
Beschreibung
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral compound that has been utilized in various studies for its ability to form supramolecular structures and for its chiral discrimination properties. The compound has been used to prepare heterocyclic host complexes and has been involved in the resolution of 2-arylalkanoic acids, demonstrating its significance in the field of stereochemistry and crystallography .
Synthesis Analysis
A practical route to synthesize enantiopure (1R,2S)-(-)-2-amino-1,2-diphenylethanol involves the activation of corresponding diols as cyclic carbonates, followed by azide opening of the carbonates and hydrogenation of the resulting azidoalcohols. This method has been optimized to allow for a simple workup procedure and has been scaled up successfully, indicating its potential for industrial applications .
Molecular Structure Analysis
The molecular structure of (1R,2S)-(-)-2-amino-1,2-diphenylethanol plays a crucial role in its ability to discriminate between chiral molecules. Crystal structure analysis has shown that diastereomeric salts formed with this compound exhibit a columnar hydrogen-bond network. The stability and solubility of these salts, which are critical for resolution efficiency, are influenced by the presence or absence of water molecules within the crystal structure .
Chemical Reactions Analysis
The compound has been used to prepare supramolecular heterocyclic host complexes with thiophene, furan, and pyrrole acid derivatives. These complexes feature a chiral 21-helical columnar network structure with channel-like cavities that can include guest alcohol molecules. This indicates the compound's ability to participate in complex chemical reactions leading to the formation of structured networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,2S)-(-)-2-amino-1,2-diphenylethanol are closely related to its chiral discrimination capabilities. The position of substituents on the aromatic group of acids resolved by this compound significantly affects the resolution efficiency. The differential stability of the diastereomeric salts, which is a result of the inclusion or exclusion of water molecules, leads to large differences in solubility and, consequently, in the resolution efficiency. These properties are essential for understanding the practical applications of the compound in chiral resolution processes .
Zukünftige Richtungen
The future directions for research on “(1R,2S)-(-)-2-Amino-1,2-diphenylethanol” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It would also be beneficial to investigate its physical and chemical properties, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
(1R,2S)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |
CAS RN |
23190-16-1 | |
| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

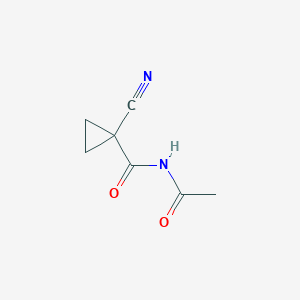
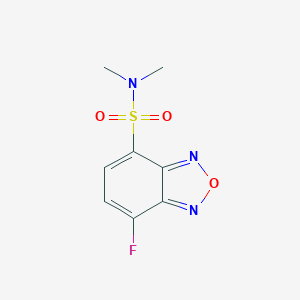
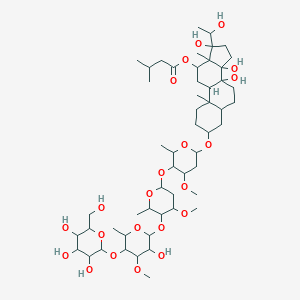
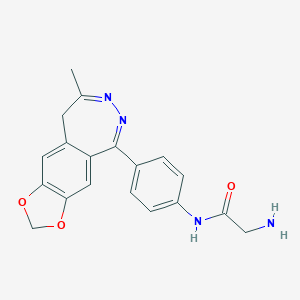
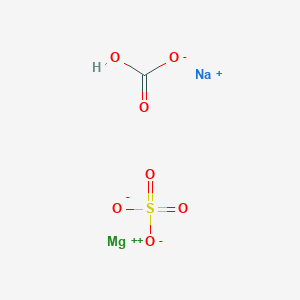
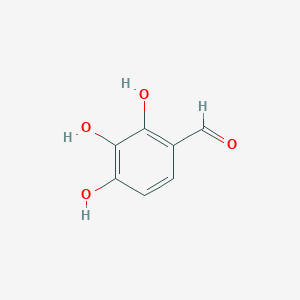
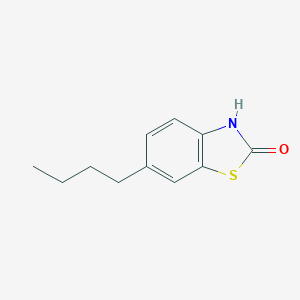
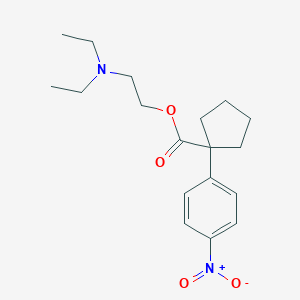
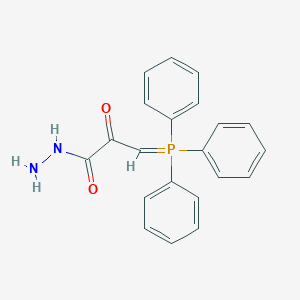
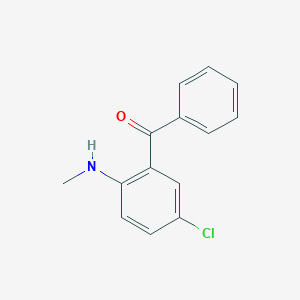
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
